molecular formula C17H14N2O2 B14586920 2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde

2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde

Katalognummer: B14586920
Molekulargewicht: 278.30 g/mol
InChI-Schlüssel: AUQZMYODQWQJJX-ACIQIMFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde is an organic compound characterized by the presence of both aldehyde and imine functional groups. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde typically involves the condensation of 2-formylphenylhydrazine with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: 2-[[(E)-3-(2-carboxyphenyl)iminoprop-1-enyl]amino]benzoic acid

    Reduction: 2-[[(E)-3-(2-aminophenyl)iminoprop-1-enyl]amino]benzylamine

    Substitution: Various substituted derivatives depending on the substituent introduced

Wissenschaftliche Forschungsanwendungen

2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The aldehyde group can also participate in reactions with amines and thiols, leading to the formation of Schiff bases and other derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzoic acid
  • 2-[[(E)-3-(2-aminophenyl)iminoprop-1-enyl]amino]benzylamine
  • 2-[[(E)-3-(2-hydroxyphenyl)iminoprop-1-enyl]amino]benzaldehyde

Uniqueness

2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde is unique due to the presence of both aldehyde and imine functional groups, which allow it to participate in a wide range of chemical reactions. Its structure also provides the potential for diverse biological activities, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C17H14N2O2

Molekulargewicht

278.30 g/mol

IUPAC-Name

2-[[(E)-3-(2-formylphenyl)iminoprop-1-enyl]amino]benzaldehyde

InChI

InChI=1S/C17H14N2O2/c20-12-14-6-1-3-8-16(14)18-10-5-11-19-17-9-4-2-7-15(17)13-21/h1-13,18H/b10-5+,19-11?

InChI-Schlüssel

AUQZMYODQWQJJX-ACIQIMFZSA-N

Isomerische SMILES

C1=CC=C(C(=C1)C=O)N/C=C/C=NC2=CC=CC=C2C=O

Kanonische SMILES

C1=CC=C(C(=C1)C=O)NC=CC=NC2=CC=CC=C2C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.